![molecular formula C25H20N2O2S B2436331 2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide CAS No. 952815-38-2](/img/structure/B2436331.png)
2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide (DPTC) is a synthetic compound that belongs to the class of thiophene derivatives. DPTC is widely used in scientific research for its potential therapeutic effects.
Scientific Research Applications
Synthesis and Anticancer Activity
- A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated against several human cancer cell lines, exploring the structure-activity relationship of arylacetamido pendants. Some derivatives showed significant cytotoxic activity against colorectal and breast cancer cell lines, highlighting the potential of similar compounds for anticancer applications (Aliabadi et al., 2010).
Novel Synthetic Routes and Characterization
- Research on the synthesis of aromatic polyamides derived from diphenylthiophene compounds demonstrated advanced material applications, providing insights into the creation of polymers with high thermal stability and solubility in specific solvents. This research underpins the development of high-performance materials with potential applications in electronics and coatings (Kakimoto et al., 1985).
Chemical Protection and Peptide Synthesis
- The protection of carboxamide functions by the trityl residue for application in peptide synthesis demonstrates the importance of protecting groups in synthetic chemistry, especially for constructing complex biological molecules. This technique allows for the selective formation and cleavage of bonds in the presence of various functional groups, facilitating the synthesis of peptides with potential therapeutic applications (Sieber & Riniker, 1991).
Exploration of Heterocyclic Compounds
- The synthesis of heterocyclic compounds, including thiophenes and their derivatives, has been extensively studied for their biological activities and potential as drug candidates. These studies contribute to the expanding library of heterocyclic compounds that can be tested for various pharmacological activities, underscoring the versatility of thiophene derivatives in drug discovery and development (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
A structurally similar compound, 5-carbamimidamido-2-(2,2-diphenylacetamido)-n-[(4-hydroxyphenyl)methyl]pentanamide, is known to interact with theNeuropeptide Y (NPY) Y1 receptor . NPY receptors are involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis .
Mode of Action
It’s worth noting that many compounds with antioxidant properties, such as this one, act as electron donors in neutralizing free radical chromophores . They promote rapid reactions with free radicals, which can be monitored by spectrophotometric measurement of absorbance loss .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related toapoptosis and EGFR regulation . These pathways are crucial for cell survival and proliferation.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which is 331.365 Da for a structurally similar compound ) can influence these properties.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer properties.
properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c26-23(28)20-16-21(17-10-4-1-5-11-17)30-25(20)27-24(29)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,22H,(H2,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSAFYAKWDJLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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